methyl (4-(N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)carbamate
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Overview
Description
“Methyl 2-hydroxy-2-(thiophen-2-yl)acetate” is a chemical compound with the molecular formula C7H8O3S . It is an ester and contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom .
Molecular Structure Analysis
The molecular structure of “methyl 2-hydroxy-2-(thiophen-2-yl)acetate” includes a thiophene ring, a hydroxy group, and a methyl ester group . The presence of these functional groups can influence the compound’s reactivity and properties .Physical And Chemical Properties Analysis
The physical and chemical properties of “methyl 2-hydroxy-2-(thiophen-2-yl)acetate” are not detailed in the available resources . These properties could include melting point, boiling point, solubility, and stability .Scientific Research Applications
Synthesis and Derivatives
Research into compounds structurally related to methyl (4-(N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)carbamate focuses on their synthesis and potential biological activities. For instance, studies have been conducted on the synthesis of carbamate derivatives of coumarin and chromene through condensation reactions involving methyl (3-hydroxyphenyl)carbamate with ethyl acetoacetate and ethyl benzoylacetate. This research outlines methods for generating compounds that could possess a variety of biological activities due to their structural components (Velikorodov & Imasheva, 2008).
Biological and Nonbiological Modifications
Studies on methylcarbamate insecticides, which share a functional group with the compound , demonstrate the processes of hydrolysis, oxidation, dealkylation, and conjugation in animals, plants, and insects, leading to the formation of various metabolites. These insights are crucial for understanding the environmental fate and biological transformations of carbamate-based compounds (Knaak, 1971).
Antimicrobial and Anti-inflammatory Properties
The synthesis of novel structures derived from carbamate scaffolds, particularly focusing on their antimicrobial activities, has been explored. For example, the investigation into novel sulfonamide hybrids bearing carbamate/acyl-thiourea scaffolds revealed significant antimicrobial activity, suggesting the potential of these compounds in medical applications (Hussein, 2018). Additionally, the anti-inflammatory evaluation of 1,2,4 triazole derivatives showcases the diverse therapeutic potentials of compounds related to methyl (4-(N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)carbamate (Virmani & Hussain, 2014).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl N-[4-[(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)sulfamoyl]phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S3/c1-25-17(21)20-14-4-6-15(7-5-14)28(23,24)19-12-18(22,13-8-10-26-11-13)16-3-2-9-27-16/h2-11,19,22H,12H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSRGPFMWOHGDLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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